Sodium 3-aminobenzoate
Overview
Description
Sodium 3-aminobenzoate, also known as m-aminobenzoic acid sodium salt, is a compound that can be derived from benzoic acid where an amino group is substituted at the meta position. Although the provided papers do not directly discuss sodium 3-aminobenzoate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for sodium 3-aminobenzoate.
Synthesis Analysis
The synthesis of related aromatic compounds with amino groups, such as 2-aminobenzo[b]thiophenes, has been achieved using palladium-catalyzed carbon-sulfur bond formation, with Na2S2O3 serving as the sulfur source. This method presents a novel and efficient way to synthesize important scaffolds and could potentially be adapted for the synthesis of sodium 3-aminobenzoate by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of sodium 3-aminobenzoate would consist of a benzene ring with an amino group (-NH2) at the meta position and a carboxylate group (-COO-) as the salt of sodium. The structure of a related compound, sodium 3,5-dinitrobenzoate, has been determined to be trigonal with twofold crystallographic symmetry . This information can be extrapolated to predict that sodium 3-aminobenzoate would also exhibit a defined crystalline structure, although the presence of the amino group would influence its specific geometry and symmetry.
Chemical Reactions Analysis
The chemical reactivity of amino-substituted benzoic acid derivatives can be complex. For instance, the treatment of 1-amino-2′-nitrobenzylphosphonic acids with aqueous sodium hydroxide leads to C-P bond cleavage and the formation of 3-amino-2,1-benzisoxazole derivatives . This demonstrates the potential for sodium 3-aminobenzoate to undergo nucleophilic substitution reactions under basic conditions, which could be useful in further chemical transformations.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of sodium 3-aminobenzoate, they do offer insights into the properties of structurally similar compounds. For example, the solubility of sodium salts in water is generally high, which would likely be the case for sodium 3-aminobenzoate as well. The presence of both an amino and a carboxylate group would contribute to the compound's ability to participate in hydrogen bonding, affecting its melting point, solubility, and other physical properties. The crystalline structure of sodium 3,5-dinitrobenzoate suggests that sodium 3-aminobenzoate may also form stable crystals with distinct geometric properties .
Scientific Research Applications
Pharmacokinetics in Ophthalmology
A study explored the pharmacokinetics of para-aminobenzoic acid (PABA), a compound related to Sodium 3-aminobenzoate, when introduced into the rabbit eye by phonophoresis. This research indicated the potential of PABA for treating degenerative processes in the retina, suggesting a possible application for related compounds like Sodium 3-aminobenzoate in ophthalmological treatments (Panova et al., 1995).
Coordination Chemistry
Research into the crystal structures of sodium 4-amino-2-hydroxybenzoate dihydrate, a compound structurally similar to Sodium 3-aminobenzoate, has contributed to understanding the coordination properties of aminobenzoate ligands in complexes with alkali metals. This study offers insights into the chemical behavior of such compounds in various applications, including materials science and coordination chemistry (Rzączyńska et al., 2004).
Hydrogel Systems for Health and Personal Care
The synthesis of sodium alginate-based hydrogel systems using o-aminobenzoic acid and m-aminobenzoic acid, which are closely related to Sodium 3-aminobenzoate, demonstrated applications in health and personal care formulations. These hydrogel systems, characterized by thixotropic behavior, show potential as delivery systems or sprayable gel materials for transporting active molecules (Chhatbar et al., 2012).
Corrosion Inhibition in Industrial Applications
A study on the corrosion inhibition efficiencies of various nitrogen compounds, including 2-aminobenzimidazole (2-ABA), which shares functional groups with Sodium 3-aminobenzoate, revealed their effectiveness in preventing corrosion on steel in sodium chloride media. This research highlights the potential use of similar compounds in industrial corrosion prevention (Gece & Bilgiç, 2009).
Future Directions
The use of Sodium 3-aminobenzoate and similar compounds in medical and pharmaceutical applications is an area of ongoing research. For instance, aminobenzoic acid is used to reduce the progression of penile deviation in Peyronie’s Disease in adults . Future research may explore new therapeutic uses for these compounds.
properties
IUPAC Name |
sodium;3-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUBXHVVWRFWJX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99-05-8 (Parent) | |
Record name | Sodium 3-aminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40169362 | |
Record name | Sodium 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-aminobenzoate | |
CAS RN |
17264-94-7 | |
Record name | Sodium 3-aminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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